molecular formula C21H25BrN6O3 B10898165 1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B10898165
M. Wt: 489.4 g/mol
InChI Key: ALDJMUGZZNYNSY-UHFFFAOYSA-N
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Description

1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound featuring a unique combination of triazole, adamantyl, and pyridinecarboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and adamantyl groups contribute to its binding affinity and specificity, while the pyridinecarboxamide moiety may enhance its solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • 1-({[3-(3-Fluoro-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

The presence of the bromine atom in the triazole ring of 1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

Molecular Formula

C21H25BrN6O3

Molecular Weight

489.4 g/mol

IUPAC Name

1-[[3-(3-bromo-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H25BrN6O3/c1-11-3-12(2)28(17(30)15(11)16(23)29)25-18(31)20-5-13-4-14(6-20)8-21(7-13,9-20)27-10-24-19(22)26-27/h3,10,13-14H,4-9H2,1-2H3,(H2,23,29)(H,25,31)

InChI Key

ALDJMUGZZNYNSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)C(=O)N)C

Origin of Product

United States

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